molecular formula C6H11ClO2 B1505663 (2S)-2-Chloro-3-methylpentanoic acid

(2S)-2-Chloro-3-methylpentanoic acid

Cat. No.: B1505663
M. Wt: 150.6 g/mol
InChI Key: QMYSXXQDOZTXAE-AKGZTFGVSA-N
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Description

(2S)-2-Chloro-3-methylpentanoic acid (CAS 32653-34-2) is a chiral carboxylic acid with the molecular formula C₆H₁₁ClO₂ and a molecular weight of 150.60 g/mol. It features two stereocenters at the C2 (S-configuration) and C3 (S-configuration) positions, resulting in the (2S,3S) enantiomer . This compound is a colorless oil with an optical rotation of [α] = -1.44 (neat) . Its primary applications include serving as a chiral building block in liquid crystal synthesis and pharmaceutical intermediates, where stereochemical precision is critical .

Properties

Molecular Formula

C6H11ClO2

Molecular Weight

150.6 g/mol

IUPAC Name

(2S)-2-chloro-3-methylpentanoic acid

InChI

InChI=1S/C6H11ClO2/c1-3-4(2)5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)/t4?,5-/m0/s1

InChI Key

QMYSXXQDOZTXAE-AKGZTFGVSA-N

Isomeric SMILES

CCC(C)[C@@H](C(=O)O)Cl

Canonical SMILES

CCC(C)C(C(=O)O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Chloro-Methylpentanoic Acids

(2S)-2-Chloro-4-methylpentanoic acid (CAS 1237830-70-4)
  • Structural Differences : The methyl group is located at C4 instead of C3.
  • Electronic Effects: The electron-withdrawing chlorine at C2 remains, but the distal methyl group may slightly alter acidity (pKa) compared to the C3-methyl analog.
  • Applications: Limited data on specific uses, suggesting it is less favored in chiral synthesis than the C3-methyl isomer .
Data Table 1: Comparison of Positional Isomers
Property (2S,3S)-2-Chloro-3-methylpentanoic Acid (2S)-2-Chloro-4-methylpentanoic Acid
CAS Number 32653-34-2 1237830-70-4
Molecular Formula C₆H₁₁ClO₂ C₆H₁₁ClO₂
Substituent Positions C2 (Cl), C3 (Me) C2 (Cl), C4 (Me)
Physical State Colorless oil Not reported
Key Applications Liquid crystal dopants, chiral synthesis Not reported

Functional Group Variants

(2S,3S)-2-Amino-3-methylpentanoic Acid (CAS 73-32-5)
  • Structural Differences: Chlorine at C2 is replaced by an amino (-NH₂) group.
  • Impact on Properties: Acidity: The amino group decreases acidity (pKa ~9.7 for α-amino acids vs. ~2.8 for carboxylic acids). Biological Role: Used as a dietary supplement (branched-chain amino acid) and in peptide synthesis .
Data Table 2: Functional Group Comparison
Property (2S,3S)-2-Chloro-3-methylpentanoic Acid (2S,3S)-2-Amino-3-methylpentanoic Acid
Functional Group -Cl, -COOH -NH₂, -COOH
Molecular Weight 150.60 g/mol 131.17 g/mol
Key Applications Chiral synthesis, liquid crystals Dietary supplements, pharmaceuticals
Safety Hazards Limited hazards reported H302 (harmful if swallowed)

Enantiomeric and Diastereomeric Forms

(2R,3R)-2-Chloro-3-methylpentanoic Acid
  • Structural Differences : Opposite stereochemistry at C2 and C3 (R,R vs. S,S).
  • Impact on Properties: Chiral Interactions: May exhibit opposite optical rotation and incompatible activity in enantioselective reactions. Applications: Not reported in liquid crystal synthesis, highlighting the importance of (2S,3S) configuration for mesophase behavior .

Preparation Methods

Direct Chlorination of Chiral Precursors

One classical approach involves starting from a chiral 3-methylpentanoic acid derivative, followed by selective chlorination at the 2-position. This method requires careful control of reaction conditions to avoid racemization or over-chlorination.

  • Reagents : Thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or other chlorinating agents under mild conditions.
  • Conditions : Low temperature, inert atmosphere to preserve stereochemistry.
  • Outcome : Formation of (2S)-2-chloro-3-methylpentanoic acid with retention of configuration.

Stereoselective Synthesis via α-Chlorination of β-Keto Acids

Another advanced method involves the α-chlorination of β-keto acid intermediates, which can be prepared from 3-methylpentanoic acid derivatives.

  • Step 1 : Synthesis of 3-methyl-2-oxopentanoic acid (a β-keto acid).
  • Step 2 : Enantioselective α-chlorination using chiral catalysts or reagents such as N-chlorosuccinimide (NCS) in the presence of chiral auxiliaries.
  • Advantages : High enantioselectivity and yield.
  • Notes : Requires subsequent purification to isolate the (2S) enantiomer.

Multi-step Synthesis from Cyano and Nitrile Precursors

Patent literature on related branched carboxylic acids suggests a multi-step approach starting from cyano derivatives:

  • Step 1 : Preparation of 2-cyano-3-methylpentanoate via alkylation of cyanoacetate derivatives.
  • Step 2 : Hydrolysis of the nitrile to the corresponding carboxylic acid.
  • Step 3 : Chlorination at the α-position using reagents such as sulfuryl chloride or thionyl chloride under controlled pH and temperature.
  • Yields : Reported yields for related compounds are typically in the range of 60-90% with purity >95% after purification.
  • Example Conditions : Hydrolysis at 60-70°C with aqueous sodium hydroxide, acidification to pH 1-1.5, followed by chlorination at 50-70°C.

This approach is adaptable for the preparation of this compound by appropriate choice of starting materials and stereocontrol during chlorination.

Data Table: Comparative Summary of Preparation Methods

Method Starting Material Key Reagents Temperature (°C) Yield (%) Stereochemical Control Notes
Direct Chlorination (2S)-3-methylpentanoic acid SOCl2, PCl5 0-25 70-85 Moderate to High Requires inert atmosphere
α-Chlorination of β-Keto Acid 3-methyl-2-oxopentanoic acid NCS + chiral catalyst 0-40 75-90 High Enantioselective, complex setup
Multi-step from Cyano Derivatives 2-cyano-3-methylpentanoate NaOH, HCl, SOCl2 50-70 60-90 Moderate to High Scalable, patent-supported

Research Findings and Notes

  • Stereoselectivity : Maintaining the (2S) configuration is crucial. Enzymatic or chiral catalyst-mediated methods provide superior stereochemical outcomes compared to direct chlorination.
  • Purification : Post-reaction purification often involves acid-base extraction, crystallization, and chromatographic techniques to achieve >95% purity.
  • Reaction Monitoring : Techniques such as NMR spectroscopy and chiral HPLC are employed to confirm stereochemistry and purity.
  • Industrial Relevance : Multi-step synthesis from cyano precursors is favored for industrial scale due to reagent availability and scalability.

Q & A

Q. What are the standard synthetic routes for preparing enantiomerically pure (2S)-2-chloro-3-methylpentanoic acid?

Enantiomerically pure this compound can be synthesized via:

  • Asymmetric Reduction : Starting from 2-oxo-3-methylpentanoic acid, chiral catalysts (e.g., Ru-BINAP complexes) enable selective reduction to the (2S) configuration .
  • Enzymatic Resolution : Racemic mixtures of the compound can be resolved using lipases or esterases, which selectively hydrolyze one enantiomer .
  • Substitution Reactions : Chlorination of (2S)-2-hydroxy-3-methylpentanoic acid derivatives using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) .

Q. How can the stereochemical integrity of this compound be verified experimentally?

Key methods include:

  • Chiral HPLC : Use columns with chiral stationary phases (e.g., Chiralpak AD-H) and mobile phases like hexane/isopropanol (90:10) to separate enantiomers. Retention times and peak areas confirm enantiomeric excess (e.g., ≥95% purity) .
  • Optical Rotation : Compare observed specific rotation ([α]D) with literature values (e.g., [α]D = +15.3° in methanol for the (2S) enantiomer) .
  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) and NOE correlations to confirm spatial arrangements .

Q. What safety precautions are critical when handling this compound?

  • Storage : Keep in a cool, dry place (RT) under inert gas (N₂/Ar) to prevent hydrolysis .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods due to its irritant properties (GHS Category 4-3-III) .
  • Waste Disposal : Neutralize with sodium bicarbonate before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize racemization during synthesis?

  • Temperature Control : Perform reactions at ≤0°C to reduce thermal racemization, especially during chlorination .
  • Solvent Selection : Use non-polar solvents (e.g., dichloromethane) to stabilize intermediates and limit nucleophilic attack .
  • Catalyst Tuning : Adjust chiral catalyst loadings (e.g., 0.5–2 mol%) and reaction times to balance enantioselectivity and yield .

Q. What strategies resolve contradictions in stereochemical assignments reported for this compound?

  • X-ray Crystallography : Determine absolute configuration via single-crystal analysis (e.g., using Cu-Kα radiation) .
  • Comparative Analysis : Cross-validate NMR data with enantiomerically pure standards synthesized via asymmetric catalysis .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict 1H^1H/13C^{13}C NMR shifts and confirm assignments .

Q. How can enantiomeric impurities be quantified in this compound batches?

  • LC-MS/MS with Chiral Columns : Employ MRM transitions (e.g., m/z 150.6 → 105.0 for quantification) and isotope-labeled internal standards (e.g., 13C^{13}C-labeled analogs) .
  • Enzymatic Assays : Use enantioselective enzymes (e.g., esterases) to hydrolyze impurities, followed by UV-Vis monitoring .

Research Applications & Methodological Challenges

Q. What role does this compound play in studying enzyme inhibition?

It serves as a precursor for protease inhibitor analogs. For example:

  • Bacterial Protease Inhibitors : Incorporate the compound into peptidomimetics to block active sites (e.g., subtilisin-like proteases) .
  • Activity Profiling : Measure IC₅₀ values via fluorescence-based assays using fluorogenic substrates (e.g., Boc-Ala-Ala-Pro-Arg-AMC) .

Q. What challenges arise in analyzing degradation products of this compound under acidic conditions?

  • Hydrolysis Products : Formation of 3-methylpentanoic acid and HCl necessitates pH control (<2) during LC-MS analysis to suppress ionization .
  • Artifact Formation : Use low-temperature extraction (e.g., −20°C) to prevent thermal degradation during sample preparation .

Q. How can computational tools predict the reactivity of this compound in nucleophilic substitutions?

  • Molecular Dynamics (MD) Simulations : Model transition states using software like GROMACS to predict reaction pathways (e.g., SN2 vs. SN1 mechanisms) .
  • Docking Studies : Predict binding affinities with target enzymes using AutoDock Vina to guide inhibitor design .

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